

# Synthesis and manufacturing process of C.I. Solvent Black 34

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## Compound of Interest

Compound Name: Solvent black 34

Cat. No.: B599347

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An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. **Solvent Black 34**

## Introduction

C.I. **Solvent Black 34**, also identified by the Colour Index number 12195 and CAS number 32517-36-5, is a metal-complex solvent dye.[1][2][3] Chemically, it is a 1:2 chromium complex of a monoazo dye.[1][4][5] The dye is characterized by its bluish-black powder form and its solubility in various organic solvents, making it suitable for a wide range of applications including wood stains, printing inks, metal coatings, and leather finishing.[3][6][7][8] This technical guide provides a comprehensive overview of its synthesis, manufacturing processes, and key physicochemical properties, intended for researchers and professionals in chemistry and material science.

## Chemical and Physical Properties

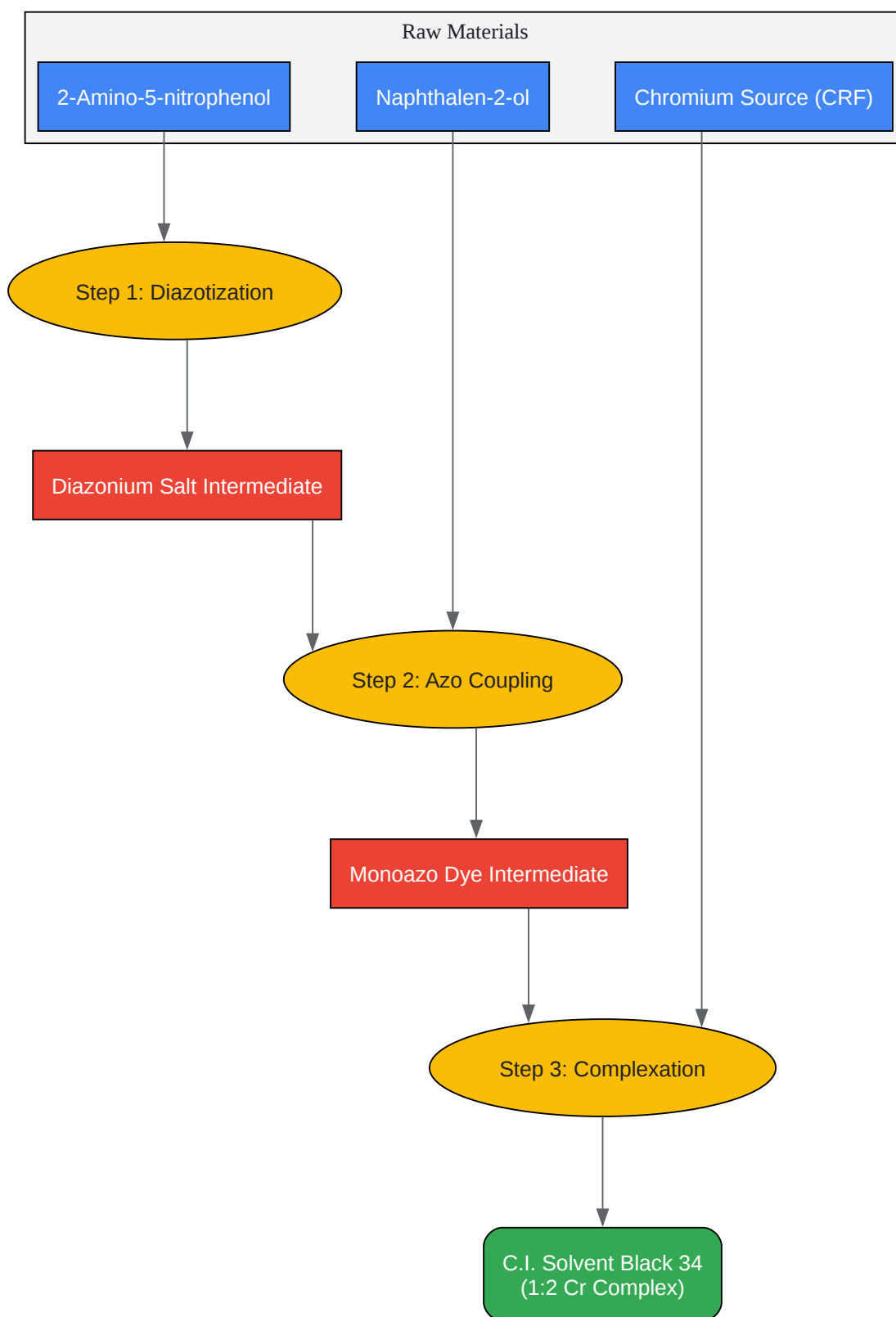
C.I. **Solvent Black 34** is a complex organometallic compound. The foundational structure is a monoazo dye which is then complexed with chromium.[1] Its properties are summarized in the tables below.

Identifier	Value
C.I. Name	Solvent Black 34
C.I. Number	12195[1][2][3][9]
CAS Number	32517-36-5[1][2][3][4][6][10][11]
Chemical Name	Chromate (1-), bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthalenolate(2-)]-, hydrogen[4][12]
Molecular Formula	C32H18CrN6O8·H[2][6][10]
Molecular Weight	667.53 g/mol [2][4][5][6][13]
Appearance	Bluish Black Powder[5][11]
Chemical Class	Monoazo, 1:2 Chromium Complex[1][5][11]

## Synthesis Pathway Overview

The synthesis of C.I. **Solvent Black 34** is a multi-step process that involves the creation of a monoazo dye, followed by coordination with a chromium ion. The overall pathway can be broken down into three primary stages:

- **Diazotization:** The process begins with the diazotization of an aromatic amine, specifically 2-Amino-5-nitrophenol.[1][4][7]
- **Azo Coupling:** The resulting diazonium salt is then reacted with a coupling component, Naphthalen-2-ol (2-naphthol), to form the monoazo dye intermediate.[1][4][7]
- **Complexation:** Finally, two molecules of the monoazo dye are chelated with a single chromium (III) ion to form the stable 1:2 metal complex, which is the final **Solvent Black 34** product.[1][4][14]



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Caption: Chemical synthesis pathway of C.I. **Solvent Black 34**.

## Experimental Protocols and Manufacturing Process

The manufacturing process integrates the three core synthesis steps into a scaled industrial workflow. The following protocols are based on established chemical principles and specific process details outlined in patent literature.

### Protocol 1: Synthesis of the Monoazo Dye Intermediate

This phase involves the diazotization and azo coupling reactions.

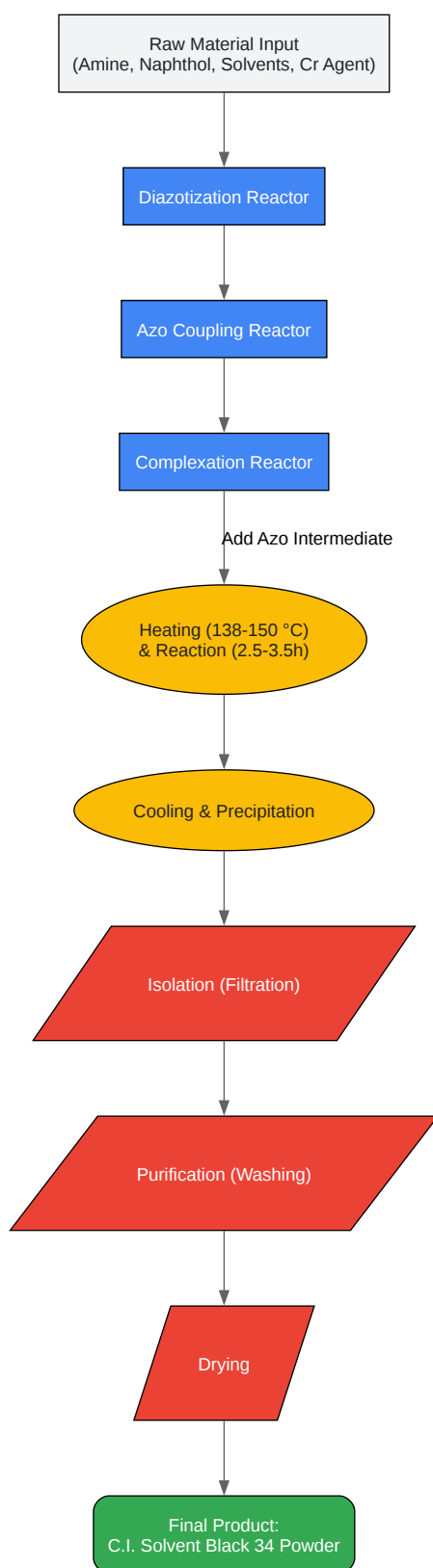
- Step 1.1: Diazotization of 2-Amino-5-nitrophenol
  - Objective: To convert the primary aromatic amine into a diazonium salt.
  - Methodology: 2-Amino-5-nitrophenol is dispersed in an acidic aqueous medium (e.g., hydrochloric or sulfuric acid) and cooled to a low temperature (typically 0-5 °C). A solution of sodium nitrite is then added dropwise while maintaining the low temperature. The reaction progress is monitored for a slight excess of nitrous acid, confirming the complete conversion of the amine to its diazonium salt.
- Step 1.2: Azo Coupling with Naphthalen-2-ol
  - Objective: To form the azo linkage between the diazonium salt and the coupling agent.
  - Methodology: Naphthalen-2-ol is dissolved in an alkaline solution (e.g., sodium hydroxide) to form the soluble naphthoxide ion, which acts as the active coupling species. The cold diazonium salt solution from the previous step is then slowly added to the Naphthalen-2-ol solution. The temperature is kept low, and the pH is controlled to facilitate the electrophilic aromatic substitution, resulting in the precipitation of the monoazo dye intermediate.

### Protocol 2: Chromium Complexation Reaction

This protocol is based on an improved method described in Chinese patent CN103242673A, which aims to shorten reaction times and increase equipment utilization.[\[14\]](#)

- Objective: To form the final 1:2 chromium-azo dye complex.
- Methodology:

- An alcohol ether solvent and an amide mixed solvent are charged into a reactor along with a chromium complexing agent (designated as CRF).[\[14\]](#)
- The mixture is heated to an initial temperature of 90-100 °C.[\[14\]](#)
- The monoazo dye intermediate, synthesized as per Protocol 1, is added to the heated solvent-catalyst mixture.[\[14\]](#)
- The reaction temperature is then directly raised to 138-150 °C.[\[14\]](#)
- The reaction is held at this temperature for 2.5 to 3.5 hours.[\[14\]](#)
- After the reaction period, the mixture is cooled to room temperature, which causes the final product to precipitate.[\[14\]](#)
- The solid C.I. **Solvent Black 34** is isolated by filtration, followed by washing to remove residual solvents and unreacted materials.[\[14\]](#) The product is then dried.



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Caption: General manufacturing workflow for C.I. **Solvent Black 34**.

## Quantitative Data Summary

The performance and application suitability of **Solvent Black 34** are defined by its physical and chemical properties.

**Table 1: Physicochemical Properties and Fastness Ratings**

Property	Value
Heat Resistance	200 °C (min)[5], 220 °C[8]
Light Fastness (Scale 1-8)	7-8[8]
Acid Resistance (Scale 1-5)	4-5[8], 5[5]
Alkali Resistance (Scale 1-5)	4-5[8], 5[5]
Water Resistance (Scale 1-5)	5[5]
Density	1.30 g/cm <sup>3</sup> [5]
Volatiles (at 105 °C)	1.0% max[5]
Water Soluble Content	1.0% max[5]

**Table 2: Solubility Data**

Solvent	Solubility (g/L at 20°C)[8]
2-Ethoxyethanol	200
1-Methoxy-2-Propanol	100
Alcohol	50
N-Propanol	50
Methyl Ethyl Ketone (M.E.K.)	300
Ethyl Acetate	30
Toluene	20

**Table 3: Complexation Reaction Parameters (Improved Method)**

Parameter	Value	Reference
Initial Heating Temperature	90 - 100 °C	[14]
Final Reaction Temperature	138 - 150 °C	[14]
Reaction Time	2.5 - 3.5 hours	[14]

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